![molecular formula C22H22F3N3O2 B2528531 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 833445-51-5](/img/structure/B2528531.png)
3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through a cyclization reaction.
Introduction of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of the piperazine intermediate with a suitable dione precursor under controlled conditions.
Addition of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrrolidine-2,5-dione moiety, potentially converting it to a more reduced form.
Substitution: The trifluoromethylphenyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce more reduced forms of the pyrrolidine-2,5-dione moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential effects on neurotransmitter systems. This compound may be investigated for its interactions with various receptors in the brain.
Medicine
Potential medicinal applications include the development of new drugs for the treatment of neurological disorders. The compound’s structure suggests it may have activity as a central nervous system agent.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione likely involves interactions with specific molecular targets in the central nervous system. These may include neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A simpler piperazine derivative with similar pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with a trifluoromethyl group, often studied for its effects on the central nervous system.
Pyrrolidine-2,5-dione Derivatives: Compounds with similar dione moieties, used in various chemical and pharmacological studies.
Uniqueness
The uniqueness of 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione lies in its combination of structural features, which may confer unique pharmacological properties. Its trifluoromethyl group, in particular, can significantly influence its biological activity and metabolic stability.
Biological Activity
3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by a trifluoromethyl group and a pyrrolidine-2,5-dione moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H22F3N3O2. The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C22H22F3N3O2 |
Molecular Weight | 421.43 g/mol |
IUPAC Name | This compound |
CAS Number | 833445-51-5 |
The biological activity of this compound is likely mediated through interactions with various molecular targets in the central nervous system (CNS). It may act on neurotransmitter receptors, ion channels, or enzymes involved in neurotransmitter metabolism. The specific mechanisms remain to be fully elucidated but are critical for understanding its pharmacological profile.
Pharmacological Activity
Research indicates that compounds with similar structural characteristics often exhibit significant pharmacological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Research has indicated that certain piperazine derivatives possess anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported that these compounds can induce apoptosis in cancer cells by accumulating in the nucleus and mitochondria and exerting anti-migratory and antiangiogenic effects .
Neuropharmacological Effects
Given its potential CNS-targeting properties, this compound may influence neurotransmission and neurochemical pathways. Piperazine derivatives are often studied for their anxiolytic and antidepressant effects. However, specific studies focusing on this compound are necessary to confirm these effects.
Case Studies
- Anticancer Research : A study exploring the cytotoxic effects of similar piperazine derivatives found significant activity against breast cancer cell lines, indicating a potential pathway for further investigation into this compound's anticancer properties .
- Neuropharmacology : Research into related piperazine compounds has shown modulation of serotonin and dopamine receptors, suggesting that this compound may also affect mood and anxiety levels through similar pathways.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-7-4-8-18(13-17)28-20(29)14-19(21(28)30)27-11-9-26(10-12-27)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIQUKRVLODDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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